molecular formula C17H19NO5 B2770416 N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,5-dimethylfuran-3-carboxamide CAS No. 1421499-11-7

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,5-dimethylfuran-3-carboxamide

Cat. No.: B2770416
CAS No.: 1421499-11-7
M. Wt: 317.341
InChI Key: UVMRLNHHDOYJAO-UHFFFAOYSA-N
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Description

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,5-dimethylfuran-3-carboxamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety, a hydroxypropyl group, and a dimethylfuran carboxamide structure

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,5-dimethylfuran-3-carboxamide is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of both the benzo[d][1,3]dioxole and furan carboxamide moieties allows for diverse interactions with molecular targets, making it a versatile compound for various applications .

Biological Activity

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,5-dimethylfuran-3-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. The benzo[d][1,3]dioxole moiety is known for its diverse pharmacological properties, including anticancer, anti-inflammatory, and antidiabetic effects. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C17H19NO4C_{17}H_{19}NO_4 with a molecular weight of 301.34 g/mol. The structure features a benzo[d][1,3]dioxole ring, a hydroxypropyl group, and a furan carboxamide component, which contribute to its biological activity.

PropertyValue
Molecular FormulaC17H19NO4C_{17}H_{19}NO_4
Molecular Weight301.34 g/mol
CAS Number1421505-30-7

Anticancer Activity

Research indicates that compounds containing the benzo[d][1,3]dioxole structure often exhibit significant anticancer properties. For instance, derivatives have been tested against various cancer cell lines with promising results:

  • Case Study : A study on bis-benzo[d][1,3]dioxol-5-yl thiourea derivatives demonstrated IC50 values of 2.38 µM for HepG2 and 1.54 µM for HCT116 cells, indicating potent anticancer activity compared to standard drugs like doxorubicin .

The anticancer mechanisms of compounds similar to this compound include:

  • Cell Cycle Arrest : Induction of cell cycle arrest at the S phase.
  • Apoptosis Induction : Activation of apoptotic pathways through mitochondrial signaling and modulation of Bcl-2 family proteins .

Antidiabetic Activity

In addition to anticancer effects, some derivatives have shown potential as antidiabetic agents. For instance:

  • Case Study : A benzodioxol derivative exhibited significant inhibition of α-amylase with an IC50 value of 0.68 µM while showing minimal cytotoxicity towards normal cell lines (IC50 > 150 µM) .

Anti-inflammatory Activity

Compounds with similar structural motifs have also been evaluated for their anti-inflammatory properties:

  • Research Findings : Compounds were screened as COX inhibitors and showed analgesic and anti-inflammatory activities comparable to standard treatments like sodium diclofenac .

Properties

IUPAC Name

N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5/c1-10-7-13(11(2)23-10)17(20)18-6-5-14(19)12-3-4-15-16(8-12)22-9-21-15/h3-4,7-8,14,19H,5-6,9H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVMRLNHHDOYJAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCCC(C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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